molecular formula C20H40N2 B14451443 (1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene CAS No. 74926-25-3

(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene

Katalognummer: B14451443
CAS-Nummer: 74926-25-3
Molekulargewicht: 308.5 g/mol
InChI-Schlüssel: NPJTTZZPHPOLFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene is a complex organic compound characterized by its unique structure, which includes a diazacyclododecene ring substituted with pentan-3-yl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism by which (1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1Z)-2-chloropent-1-en-1-amine: Another compound with a similar structural motif.

    3-methyl-4-(pentan-2-yl)phenol: Shares similar substituent groups but differs in the core structure.

Uniqueness

(1Z)-3,12-Di(pentan-3-yl)-1,2-diazacyclododec-1-ene is unique due to its specific diazacyclododecene ring structure and the positioning of the pentan-3-yl groups

Eigenschaften

CAS-Nummer

74926-25-3

Molekularformel

C20H40N2

Molekulargewicht

308.5 g/mol

IUPAC-Name

3,12-di(pentan-3-yl)-1,2-diazacyclododecene

InChI

InChI=1S/C20H40N2/c1-5-17(6-2)19-15-13-11-9-10-12-14-16-20(22-21-19)18(7-3)8-4/h17-20H,5-16H2,1-4H3

InChI-Schlüssel

NPJTTZZPHPOLFE-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C1CCCCCCCCC(N=N1)C(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.